![molecular formula C15H23BrO B13255167 ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO . This compound is characterized by a benzene ring substituted with a bromomethyl group and a 5-methylhexyl group connected through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the bromination of 3-(hydroxymethyl)-5-methylhexanol followed by etherification with benzyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Scientific Research Applications
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting biochemical pathways .
Comparison with Similar Compounds
({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: can be compared with similar compounds such as:
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the presence of a methoxy group instead of a benzene ring.
Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring, lacking the hexyl chain and ether linkage.
These comparisons highlight the unique structural features of This compound , such as the presence of both a bromomethyl group and a 5-methylhexyl chain, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C15H23BrO |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[3-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI Key |
NEVBVCHSEPCCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


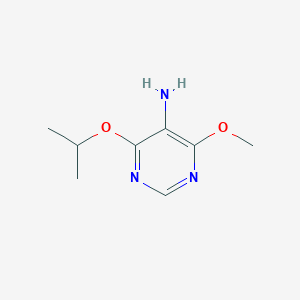
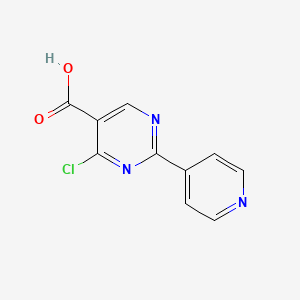
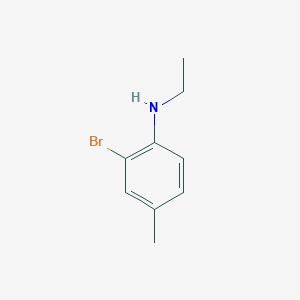
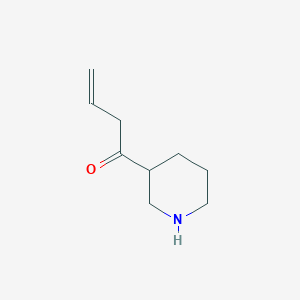
![1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine](/img/structure/B13255127.png)
![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)


![3-[(Tert-butylamino)methyl]phenol](/img/structure/B13255157.png)

![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
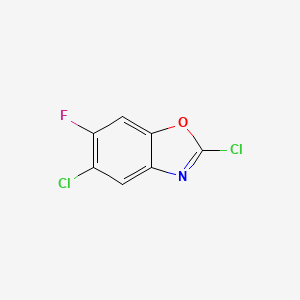
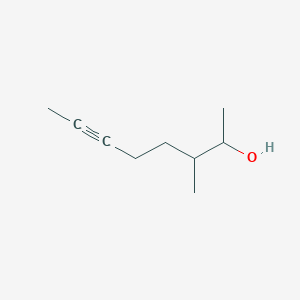
![tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13255186.png)
